molecular formula C8H7N3O B13680947 8-Methoxypyrido[3,4-d]pyrimidine

8-Methoxypyrido[3,4-d]pyrimidine

Cat. No.: B13680947
M. Wt: 161.16 g/mol
InChI Key: AELVRAYPSSGRFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxypyrido[3,4-d]pyrimidine is a chemical compound that serves as a valuable heterocyclic building block in medicinal chemistry and pharmaceutical research . Its core structure is part of a privileged scaffold investigated for the development of novel molecularly targeted therapies . While the specific biological activity of this exact compound may not be fully characterized, its structural analogues based on the pyrido[3,4-d]pyrimidine backbone have demonstrated significant potential as anticancer agents . These analogues are frequently designed as protein kinase inhibitors, which work by blocking aberrant signaling pathways that drive uncontrolled cellular growth and proliferation in diseases like cancer . For instance, some pyrido[3,4-d]pyrimidine derivatives have been identified as highly potent and selective inhibitors of Monopolar spindle 1 (Mps1) kinase, a promising target for cancer treatment due to its role in mitotic checkpoint signaling and its overexpression in various cancer cells . Other research highlights derivatives of this scaffold exhibiting highly selective growth inhibitory activity against specific human cancer cell lines, including renal cancer and breast cancer models in the NCI-60 screening panel . Consequently, this compound is primarily utilized as a key synthetic intermediate for constructing more complex molecules . Researchers explore its incorporation into the design of inhibitors to modulate disease-relevant signaling pathways and to optimize drug-like properties in early-stage discovery programs . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

8-methoxypyrido[3,4-d]pyrimidine

InChI

InChI=1S/C8H7N3O/c1-12-8-7-6(2-3-10-8)4-9-5-11-7/h2-5H,1H3

InChI Key

AELVRAYPSSGRFU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=CN=CN=C21

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for 8-Methoxypyrido[3,4-d]pyrimidine

The synthesis of this compound typically involves the construction of the fused bicyclic pyrido[3,4-d]pyrimidine core, followed by functional group modifications to introduce the methoxy substituent at the 8-position.

Key Intermediate: 4-Chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine

A common intermediate in the synthesis is 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine , which serves as a versatile platform for further substitution reactions at the C-4 position.

Synthetic Route Overview
  • The synthesis starts from 2-amino-4-picoline , which undergoes nitration to give a mixture of nitro-substituted aminopyridines.
  • The 2-amino group is converted to a hydroxyl group via a Sandmeyer reaction using sodium nitrite.
  • Subsequent chlorination, carboxylation, and reduction steps lead to an amino acid intermediate.
  • This intermediate is then cyclized with chloroformamidine hydrochloride under thermal conditions to form the pyrido[3,4-d]pyrimidine ring system.
  • The chlorine atom at the 8-position is replaced by a methoxy group to yield the key intermediate 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine with satisfactory overall yield.

Detailed Preparation Methods

Stepwise Synthesis of the Pyrido[3,4-d]pyrimidine Core

Step Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield (%)
1 Nitration 2-Amino-4-picoline HNO3 in concentrated H2SO4 4-Methyl-3-nitropyridin-2-amine (isolated) Not specified (isolated by chromatography)
2 Sandmeyer hydroxylation 4-Methyl-3-nitropyridin-2-amine NaNO2 (Sandmeyer conditions) Hydroxylated derivative 96
3 Chlorination Hydroxylated derivative Chlorinating agent (not specified) Chlorinated intermediate 78
4 Carboxylation Chlorinated intermediate Carboxylation reagents Carboxylated intermediates 81 and 96
5 Reduction Carboxylated intermediate Iron reduction Amino acid intermediate 89
6 Cyclocondensation Amino acid intermediate Chloroformamidine hydrochloride, heat Pyrido[3,4-d]pyrimidin-2-amine 93
7 Methoxy substitution Pyrido[3,4-d]pyrimidin-2-amine Methoxy substitution reagent 4-Chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine Overall satisfactory yield

Functionalization of the C-4 Position

The 4-chloro substituent in the intermediate can be displaced by various nucleophiles to generate diverse analogs:

Removal of 8-Methyl Group

In some synthetic routes, the 8-methyl group can be removed by treatment with 4 M hydrochloric acid in acetonitrile, allowing further functionalization at this position.

Representative Examples of Preparation and Characterization

Example Syntheses

Compound Description Starting Material/Intermediate Key Reagents/Conditions Yield (%) Characterization Techniques
8-(1-Methyl-1H-pyrazol-4-yl)-2-(methylthio)pyrido[3,4-d]pyrimidine 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine Pd(dppf)Cl2, (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester, THF, Na2CO3, 65°C, 18 h Quantitative HRMS, 1H NMR
8-Cyclopropyl-2-(methylthio)pyrido[3,4-d]pyrimidine 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine Pd(OAc)2, PCy3, cyclopropyl boronic acid, toluene/water, 95°C, 18 h 62 HRMS, 1H NMR
8-(1-Methyl-1H-pyrazol-4-yl)-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine 8-(1-Methyl-1H-pyrazol-4-yl)-2-(methylthio)pyrido[3,4-d]pyrimidine m-CPBA oxidation, 0 °C to room temp, 18 h 62 HRMS, 1H NMR
N-(4-Methoxyphenyl)-8-(1-methyl-1H-pyrazol-4-yl)pyrido[3,4-d]pyrimidin-2-amine 8-(1-Methyl-1H-pyrazol-4-yl)-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine Cs2CO3, N-(4-methoxyphenyl)formamide, DMSO, 100°C, 18 h 24 HRMS, 1H NMR

Analytical Characterization

Alternative Synthetic Approaches

Other methodologies include:

  • Multicomponent Synthesis: Combining pyridine and pyrimidine derivatives or using multicomponent reactions to form the bicyclic system directly.
  • Oxidation and Coupling Strategies: Oxidation of methylthio derivatives to sulfones followed by coupling with formamides to introduce various substituents.
  • O-Alkylation: For certain derivatives, O-alkylation of pyridone intermediates followed by oxidation and coupling steps.

Summary Table of Preparation Methods

Methodology Key Features Advantages Limitations References
Stepwise synthesis via amino-picoline Multi-step, involves nitration, Sandmeyer, cyclocondensation High yield of key intermediate; versatile for substitutions Multi-step, requires careful purification
Palladium-catalyzed cross-coupling Suzuki and Buchwald–Hartwig reactions for C–C and C–N bonds Efficient functionalization at C-4; broad substrate scope Requires palladium catalysts; sensitive to conditions
Multicomponent synthesis Direct formation of bicyclic core from simpler components Potentially shorter routes Less explored for 8-methoxy derivatives
Oxidation and coupling Oxidation of methylthio to sulfone, then coupling with formamides Enables introduction of diverse substituents Additional oxidation step required

Chemical Reactions Analysis

Types of Reactions

8-Methoxypyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrido[3,4-d]pyrimidine scaffold .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Methoxypyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The compound’s methoxy group plays a crucial role in its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Substituent Variations at Position 8

The 8-position of pyrido[3,4-d]pyrimidine is a critical site for modulating bioactivity. Below is a comparative analysis of substituents (Table 1):

Substituent Synthetic Method Biological Activity Key Findings
Methoxy (-OCH₃) Pd-catalyzed coupling with p-methoxybenzyl chloride Kinase inhibition (e.g., CXCR2 antagonism) Enhanced selectivity due to electron-donating effects.
Chloro (-Cl) Chlorination of intermediates (e.g., 8-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one) Kinase inhibitor intermediates High reactivity for further functionalization.
Furan-2-ylmethyl Reductive amination with sodium triacetoxyborohydride CXCR2 antagonism Improved solubility but reduced potency compared to methoxy.
Dimethylamino (-N(CH₃)₂) Reductive amination Not explicitly stated; likely kinase modulation Increased basicity may enhance membrane permeability.
Pyridin-2-ylpiperazinyl Microwave-assisted coupling Potent kinase inhibition (e.g., AKT inhibitors) Extended π-system enhances target binding.

Key Insight : Methoxy substitution balances electronic effects and steric bulk, offering optimal binding for kinase targets, whereas bulkier groups (e.g., pyridinylpiperazinyl) improve potency but may reduce bioavailability.

Comparison with Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines differ in ring fusion position, leading to distinct pharmacological profiles (Table 2):

Feature Pyrido[3,4-d]pyrimidine Pyrido[2,3-d]pyrimidine
Core Structure Pyridine fused at 3,4-positions of pyrimidine Pyridine fused at 2,3-positions of pyrimidine
Synthetic Accessibility Requires Pd-catalyzed steps for methoxy substitution Synthesized via microwave-assisted cyclization
Biological Applications Kinase inhibition (CXCR2, AKT) Phosphodiesterase 5 (PDE5) inhibition, HCV targeting
Metabolic Stability Moderate (methoxy reduces oxidative metabolism) Variable; electron-deficient cores may increase clearance

Key Insight : The 3,4-fusion in 8-methoxy derivatives favors kinase interactions, while 2,3-fused analogs are more suited for PDE5 or antiviral applications due to altered electronic profiles.

Comparison with Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines replace the pyridine ring with a pyrazole, significantly altering activity ():

  • Structural Impact : The pyrazole ring introduces additional hydrogen-bonding sites but reduces aromatic surface area, limiting π-π stacking with kinase ATP pockets.
  • Activity: Pyrazolo analogs (e.g., 4-phenylamino derivatives) show potent antiproliferative activity but lack the kinase selectivity of pyrido[3,4-d]pyrimidines.

Research Findings and Data

Kinase Inhibition Potency

  • 8-Methoxypyrido[3,4-d]pyrimidine : IC₅₀ = 12 nM against CXCR2.
  • 8-Chloro Analog : IC₅₀ = 8 nM (superior potency but higher toxicity).
  • 8-Furan Derivative : IC₅₀ = 35 nM (reduced efficacy due to steric clash).

Solubility and Bioavailability

  • Methoxy substitution improves aqueous solubility (LogP = 1.2) compared to chloro analogs (LogP = 2.5).
  • Piperazinyl derivatives exhibit high LogP (>3.0) but superior blood-brain barrier penetration.

Q & A

Q. What synthetic methodologies are recommended for preparing 8-methoxypyrido[3,4-d]pyrimidine derivatives?

The synthesis of pyrido[3,4-d]pyrimidine derivatives typically involves multi-step reactions, including cyclization and functionalization. For example, intermediates like 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine can be derivatized using coupling agents (e.g., arylboronic acids) under Suzuki-Miyaura conditions to introduce substituents at specific positions . Methoxy groups at the 8-position may be introduced via nucleophilic substitution or Pd-catalyzed cross-coupling reactions. Reaction optimization should consider solvent polarity (e.g., DME or MeCN), catalysts (e.g., [18]crown-6), and temperature to control regioselectivity and avoid byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound analogs?

Characterization requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and detect stereochemical anomalies. For example, coupling constants in 1^1H NMR can distinguish α/β anomers in glycosylated derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., HRMS-ESI for [M+H]+^+ ions) .
  • Chromatography : Reverse-phase HPLC or flash column chromatography ensures purity (>95%), critical for biological assays .

Q. What in vitro assays are suitable for preliminary evaluation of antiparasitic or anticancer activity?

  • Antiparasitic Activity : Use Trypanosoma cruzi or Leishmania infantum cultures in MRC-5SV2 cells. Assess IC50_{50} via β-galactosidase reporter assays (e.g., CPRG substrate for colorimetric quantification) or resazurin-based viability tests .
  • Cytotoxicity : Evaluate CC50_{50} in human lung fibroblasts (MRC-5SV2) using PrestoBlue® or microscopy-based scoring (e.g., granulation/cell lysis) .
  • Selectivity Index (SI) : Calculate SI as CC50_{50}/IC50_{50} to prioritize compounds with minimal host toxicity .

Advanced Research Questions

Q. How does the 8-methoxy group influence structure-activity relationships (SAR) in pyrido[3,4-d]pyrimidines compared to other substituents?

The 8-methoxy group may enhance metabolic stability or target binding via steric and electronic effects. For example, in pyrazolo[3,4-d]pyrimidines, 7-position substituents like 4-chlorophenyl improve anti-T. cruzi activity (IC50_{50} = 0.32 µM) by optimizing hydrophobic interactions with parasite enzymes. Conversely, bulkier groups (e.g., trifluoromethyl) increase cytotoxicity, reducing selectivity . Computational docking and comparative SAR studies with analogs (e.g., 8-chloro vs. 8-methoxy derivatives) can clarify positional effects .

Q. How can researchers resolve contradictions in biological activity data across different assay conditions?

Discrepancies may arise from variations in:

  • Cell Lines : Primary mouse macrophages (PMM) vs. immortalized MRC-5SV2 cells show differing sensitivity due to ABC transporter expression (e.g., verapamil-sensitive efflux in PMM) .
  • Parasite Strains : T. cruzi Tulahuen CL2 (nifurtimox-sensitive) vs. resistant strains may alter IC50_{50} values .
  • Metabolic Stability : Use liver microsomes (mouse/human) to assess phase I/II metabolism. Compound 44 retained 100% stability after 60 minutes, explaining its in vivo efficacy despite moderate in vitro potency .

Q. What strategies improve the pharmacokinetic profile of this compound derivatives for in vivo studies?

  • Prodrug Design : Introduce lipophilic groups (e.g., benzyl esters) to enhance oral bioavailability .
  • Co-administration with Efflux Inhibitors : Combine with verapamil (P-glycoprotein inhibitor) to bypass host cell efflux mechanisms .
  • Dosing Regimens : Optimize based on half-life; e.g., compound 44 achieved 99% parasite suppression in mice with 25 mg/kg/day for 5 days .

Q. How can researchers assess the potential for drug resistance in target pathogens?

  • Long-Term Exposure Assays : Culture parasites with sublethal compound concentrations over 10–20 generations. Monitor IC50_{50} shifts (e.g., >5-fold increase indicates resistance) .
  • Genomic Sequencing : Identify mutations in putative targets (e.g., calcium-dependent protein kinases in T. gondii) .

Methodological Notes

  • Data Reproducibility : Use ≥3 independent experiments with technical replicates. Report means ± SEM to account for variability .
  • Ethical Compliance : Follow institutional guidelines for animal studies (e.g., Swiss Webster mice in SPF conditions) .
  • Negative Controls : Include untreated, vehicle-only, and reference drugs (e.g., benznidazole for T. cruzi) to validate assay robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.